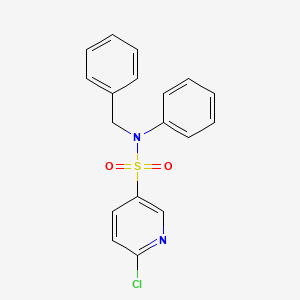
(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Potential
A study highlighted the development of a new anticonvulsant drug candidate named "Epimidin," showcasing the promise of related compounds for treating epilepsy. A novel HPLC method for determining related substances in this drug candidate was developed and validated, emphasizing the compound's stability under various conditions except when exposed to peroxide, alkali, and acid, which led to decomposition (H. Severina et al., 2021).
Imaging Agent for Parkinson's Disease
Research on the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, underlines the relevance of similar structures in the development of diagnostic tools. This compound was synthesized with a focus on its application in neurodegenerative disease imaging, highlighting the importance of such compounds in medical diagnostics (Min Wang et al., 2017).
Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes
The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, which advanced to phase 3 for treating type 2 diabetes, were examined. This study provides insights into the elimination processes, involving both metabolism and renal clearance, of compounds with a similar structure, underscoring their therapeutic potential for metabolic disorders (Raman K. Sharma et al., 2012).
Propriétés
IUPAC Name |
[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-32-17-8-6-16(7-9-17)20-14-21(28-15-27-20)29-10-12-30(13-11-29)22(31)18-4-2-3-5-19(18)23(24,25)26/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIBAFHUJYVDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)


![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)

![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)




![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2730157.png)
![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)
